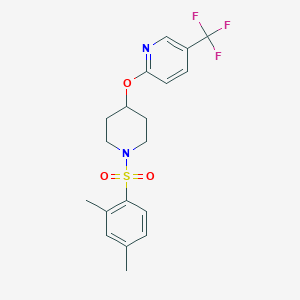

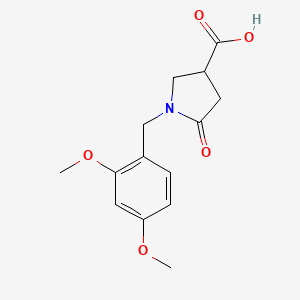

![molecular formula C31H38N2O7S2 B2914007 ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate CAS No. 476365-35-2](/img/structure/B2914007.png)

ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

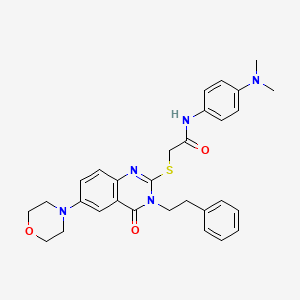

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d][1,3]dioxole group is a type of aromatic ether, the sulfamoyl group contains sulfur and nitrogen atoms, the benzamido group is a type of amide, and the thiophene ring is a type of aromatic compound containing a sulfur atom .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For example, the amide group might undergo hydrolysis, the aromatic rings might undergo electrophilic aromatic substitution, and the sulfamoyl group might react with bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide and sulfamoyl groups could allow for hydrogen bonding, which could affect the compound’s solubility and boiling and melting points .Wissenschaftliche Forschungsanwendungen

Supramolecular Liquid-Crystalline Networks

This study focuses on the self-assembly of multifunctional hydrogen-bonding molecules to create supramolecular liquid-crystalline networks. These networks were formed through intermolecular hydrogen bonds between tricarboxylic acids and bifunctional H-bond acceptors. This research demonstrates the potential of such compounds in the formation of complex network structures, which could have implications in materials science and nanotechnology (Kihara et al., 1996).

Synthesis and Crystal Structure Analysis

This research involved the synthesis and structural analysis of a related compound, ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. The study provides insights into the molecular structure and bonding characteristics of such compounds, which can be crucial for understanding their chemical properties and potential applications in various fields (Marjani, 2013).

Bifunctional Thiophene Derivatives and Antimicrobial Evaluation

This research explored the synthetic utility of bifunctional thiophene derivatives, including a key intermediate similar to the compound . The study also assessed the antimicrobial activities of these compounds, highlighting their potential in pharmaceutical applications (Abu‐Hashem et al., 2011).

Carboxylate-assisted Acylamide Metal–Organic Frameworks

This study presented a series of carboxylate-assisted ethylamide metal–organic frameworks, exploring their synthesis, structure, thermostability, and luminescence properties. Such frameworks have potential applications in catalysis, gas storage, and sensor technologies (Sun et al., 2012).

Zukünftige Richtungen

Future research could involve synthesizing this compound and studying its properties and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity given the presence of functional groups found in other biologically active compounds .

Eigenschaften

IUPAC Name |

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-4-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N2O7S2/c1-7-38-31(35)28-21(6)27(15-22-8-13-25-26(14-22)40-18-39-25)41-30(28)32-29(34)23-9-11-24(12-10-23)42(36,37)33(16-19(2)3)17-20(4)5/h8-14,19-20H,7,15-18H2,1-6H3,(H,32,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZQUGJTTDBEEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC(C)C)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N2O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

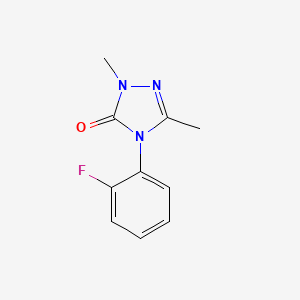

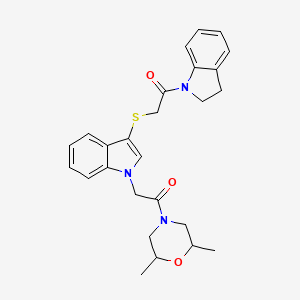

![4-[3-[(Dimethylamino)methyl]phenyl]-2-morpholin-4-ylbenzaldehyde](/img/structure/B2913926.png)

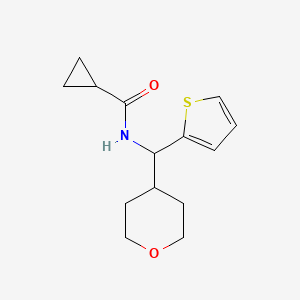

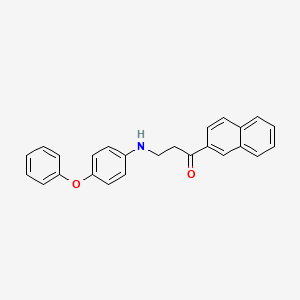

![(E)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2913928.png)

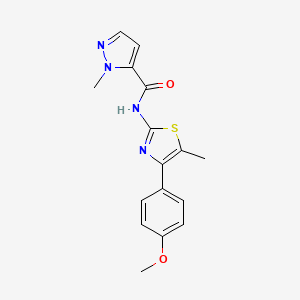

![4-[3,5-Bis(trifluoromethyl)phenyl]-3-chlorobutan-2-one](/img/structure/B2913935.png)

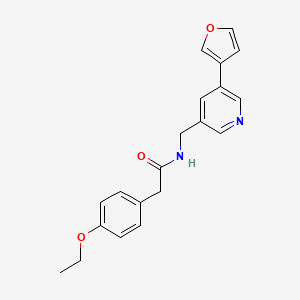

![N-(3,4-dimethoxyphenyl)-2-((3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2913941.png)

![4-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2913944.png)